molecular formula C26H25ClN4O4 B6003875 N-(5-chloro-2-methylphenyl)-5-[(4-nitrobenzoyl)amino]-2-piperidin-1-ylbenzamide

N-(5-chloro-2-methylphenyl)-5-[(4-nitrobenzoyl)amino]-2-piperidin-1-ylbenzamide

Cat. No.: B6003875
M. Wt: 493.0 g/mol
InChI Key: ZAVYGTSTXNOFFJ-UHFFFAOYSA-N
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Description

“N-(5-chloro-2-methylphenyl)-5-[(4-nitrobenzoyl)amino]-2-piperidin-1-ylbenzamide” is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure suggests it could be involved in multiple chemical reactions and pathways, making it a subject of interest for researchers.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-5-[(4-nitrobenzoyl)amino]-2-piperidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN4O4/c1-17-5-8-19(27)15-23(17)29-26(33)22-16-20(9-12-24(22)30-13-3-2-4-14-30)28-25(32)18-6-10-21(11-7-18)31(34)35/h5-12,15-16H,2-4,13-14H2,1H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVYGTSTXNOFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-chloro-2-methylphenyl)-5-[(4-nitrobenzoyl)amino]-2-piperidin-1-ylbenzamide” likely involves multiple steps, including:

    Formation of the core benzamide structure: This could involve the reaction of 5-chloro-2-methylbenzoic acid with an amine group to form the benzamide.

    Introduction of the piperidine ring: This step might involve the reaction of the benzamide with piperidine under specific conditions.

    Addition of the nitrobenzoyl group: This could be achieved through a nucleophilic substitution reaction where the nitrobenzoyl chloride reacts with the amine group on the benzamide.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the piperidine ring.

    Reduction: The nitro group could be reduced to an amine group under specific conditions.

    Substitution: The chloro group on the benzene ring could be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Biochemical Studies: The compound could be used to study enzyme interactions or as a probe in biochemical assays.

Medicine

    Drug Development:

Industry

    Chemical Manufacturing: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action for “N-(5-chloro-2-methylphenyl)-5-[(4-nitrobenzoyl)amino]-2-piperidin-1-ylbenzamide” would depend on its specific application. For example, in medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methylphenyl)-2-piperidin-1-ylbenzamide
  • N-(5-chloro-2-methylphenyl)-5-aminobenzamide

Uniqueness

The presence of the nitrobenzoyl group and the specific substitution pattern on the benzene ring make “N-(5-chloro-2-methylphenyl)-5-[(4-nitrobenzoyl)amino]-2-piperidin-1-ylbenzamide” unique compared to similar compounds. This uniqueness could translate to distinct chemical reactivity and biological activity.

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